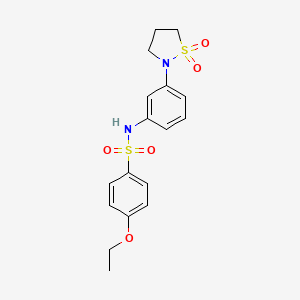

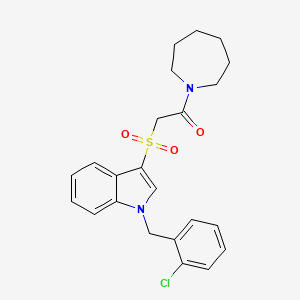

3,5-dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 3,5-dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, is a derivative of benzamide with potential biological activities. Benzamide derivatives are known to possess a wide range of biological properties, including anticancer activities. The presence of a thiadiazole scaffold in these compounds is significant as it is often associated with important pharmacological properties .

Synthesis Analysis

The synthesis of related benzamide derivatives has been reported using microwave-assisted methods, which provide a facile and solvent-free approach to obtaining these compounds. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized and their structures confirmed by various spectroscopic methods, including IR, NMR, and mass spectrometry . Although the specific synthesis of 3,5-dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is not detailed, similar synthetic routes could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques. In the case of the related compounds, single-crystal X-ray diffraction was used to determine the structure of some derivatives . The molecular docking studies are also performed to predict the probable mechanism of action, which can provide insights into the interaction of these compounds with biological targets .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. For example, N′-Thioaroyl-N,N-dimethylformamidines, which share structural similarities with the compound of interest, can undergo exchange reactions, hydrolysis, S-methylation, and react with α-bromoketones and ketenes to yield different products such as 5-aroylthiazoles and 6-oxo-6H-1,3-thiazines . These reactions highlight the chemical versatility and reactivity of the thiazole and thiadiazole moieties present in these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The synthesized compounds are typically evaluated for their in vitro anticancer activity, and their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are predicted computationally to assess their drug-like behavior . The presence of dimethylamino groups in some benzamide derivatives has been associated with anti-inflammatory activity, and their effects on myocardial function have been evaluated, indicating the potential for diverse biological activities .

Applications De Recherche Scientifique

Corrosion Inhibition

One significant application of benzothiazole derivatives, which share structural similarities with the compound , is in corrosion inhibition. These compounds have been studied for their effectiveness in protecting steel against corrosion in acidic environments. Their corrosion inhibition properties are attributed to their ability to form stable adsorptive films on the metal surface, providing a barrier against corrosive agents. This characteristic is crucial for extending the lifespan of metal structures and components in various industrial applications, including oil and gas pipelines, water treatment facilities, and chemical processing plants (Hu et al., 2016).

Anticancer Research

Thiadiazole and benzamide derivatives are extensively researched for their potential anticancer properties. A study on N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives revealed promising in vitro anticancer activity against several human cancer cell lines. These compounds exhibited significant growth inhibitory effects, suggesting their potential as therapeutic agents for cancer treatment. Such research is pivotal in the ongoing search for more effective and targeted cancer therapies, highlighting the compound's relevance in medicinal chemistry and oncology (Tiwari et al., 2017).

Propriétés

IUPAC Name |

3,5-dimethyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2S3/c1-9-5-10(2)7-11(6-9)13(23)19-15-20-21-16(26-15)25-8-12(22)18-14-17-3-4-24-14/h3-7H,8H2,1-2H3,(H,17,18,22)(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVGGGSOPIGFMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2517576.png)

![N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517581.png)

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2517584.png)

![N-[(4-Fluorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide](/img/structure/B2517585.png)

![N-(4-ethylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2517586.png)

![4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2517589.png)

![N-mesityl-2-((6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517592.png)